molecular formula C26H25N3O2S2 B2678103 N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252917-02-4

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2678103
CAS RN: 1252917-02-4
M. Wt: 475.63
InChI Key: SXPPLIZTPMOIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H25N3O2S2 and its molecular weight is 475.63. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

One study presents the synthesis and evaluation of compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in the folate pathway of DNA synthesis. These inhibitors, related to the queried compound, have shown significant potential in cancer therapy due to their ability to target two enzymes simultaneously, thereby improving efficacy and reducing resistance (Gangjee et al., 2008).

Structural Studies and Crystallography

Another area of application is in structural biology and crystallography, where the crystal structures of related compounds have been determined. These studies are crucial for understanding the molecular conformation and interactions that contribute to their biological activity. Research in this field helps in the rational design of new drugs with improved efficacy and safety profiles (Subasri et al., 2017).

Antimicrobial Activity

Compounds with similar structures have also been synthesized and evaluated for their antimicrobial activity. The development of new antimicrobial agents is of great interest due to the increasing resistance to existing drugs. Research in this domain focuses on discovering novel compounds that can effectively combat bacterial and fungal infections (Nunna et al., 2014).

Quantum Chemical Analysis and Drug Design

Recent studies include quantum chemical insights into molecular structures, which are pivotal in the drug design process. Understanding the electronic structure and bonding interactions of these compounds can lead to the rational design of new molecules with desired biological properties. This approach has been utilized to investigate the potential of related compounds as antiviral agents, including against COVID-19 (Mary et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S2/c1-16-7-8-18(13-17(16)2)14-29-25(31)24-22(11-12-32-24)28-26(29)33-15-23(30)27-21-10-9-19-5-3-4-6-20(19)21/h3-8,11-13,21H,9-10,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPPLIZTPMOIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCC5=CC=CC=C45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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